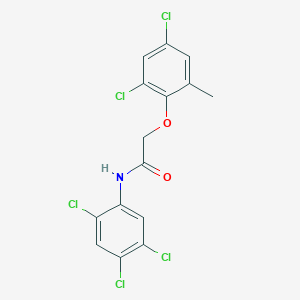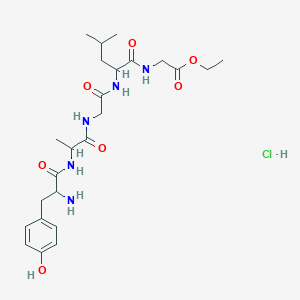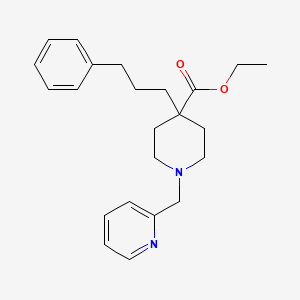![molecular formula C14H12N2S B5153571 2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
2-[4-(methylthio)phenyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(methylthio)phenyl]-1H-benzimidazole, also known as MTB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
2-[4-(methylthio)phenyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-[4-(methylthio)phenyl]-1H-benzimidazole has also been found to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, 2-[4-(methylthio)phenyl]-1H-benzimidazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of 2-[4-(methylthio)phenyl]-1H-benzimidazole is not fully understood. However, it has been suggested that 2-[4-(methylthio)phenyl]-1H-benzimidazole exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The antiviral activity of 2-[4-(methylthio)phenyl]-1H-benzimidazole is thought to be due to its ability to inhibit viral replication. The anti-inflammatory activity of 2-[4-(methylthio)phenyl]-1H-benzimidazole is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-[4-(methylthio)phenyl]-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. 2-[4-(methylthio)phenyl]-1H-benzimidazole has also been found to modulate the expression of various genes, including those involved in apoptosis and cell cycle regulation. In addition, 2-[4-(methylthio)phenyl]-1H-benzimidazole has been found to exhibit antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(methylthio)phenyl]-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities, making it a versatile compound for research. However, there are also limitations to using 2-[4-(methylthio)phenyl]-1H-benzimidazole in lab experiments. Its solubility in water is limited, which can make it difficult to work with. Additionally, the exact mechanism of action of 2-[4-(methylthio)phenyl]-1H-benzimidazole is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(methylthio)phenyl]-1H-benzimidazole. One area of interest is its potential therapeutic applications for cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 2-[4-(methylthio)phenyl]-1H-benzimidazole and its effects on different cell types. Additionally, the development of more efficient and cost-effective synthesis methods for 2-[4-(methylthio)phenyl]-1H-benzimidazole would be beneficial for future research.
Synthesemethoden
2-[4-(methylthio)phenyl]-1H-benzimidazole can be synthesized using various methods, including the reaction of o-phenylenediamine with 4-(methylthio)benzaldehyde in the presence of a catalyst. Another method involves the reaction of o-phenylenediamine with 4-(methylthio)benzoyl chloride in the presence of a base. The synthesis of 2-[4-(methylthio)phenyl]-1H-benzimidazole can also be achieved using a microwave-assisted method, which has been found to be more efficient and time-saving.
Eigenschaften
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKXGCMXHKVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylsulfanylphenyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5153491.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)


![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)
